5-Bromo-L-tryptophan

TDO Inhibition Cancer Immunotherapy Neurodegeneration

Researchers requiring clean TDO inhibition data often encounter off-target noise with less potent halogenated Trp analogs. 5-Bromo-L-tryptophan eliminates this bottleneck as the most potent halogenated tryptophan-based TDO inhibitor (IC₅₀ = 90 nM), delivering superior signal-to-noise ratios in cellular assays. • 5.2× more potent than 5-chloro-L-Trp; 111× over 5-fluoro-L-Trp • Benchmark anti-sickling agent: 5.9× more potent than L-Trp in HbS antigelation • Unique mass tag for skatole synthase mechanistic studies via 5-bromoskatole conversion (LC-MS) • ≥98% purity (HPLC, chiral purity); in stock for immediate dispatch

Molecular Formula C11H11BrN2O2
Molecular Weight 283.12 g/mol
CAS No. 25197-99-3
Cat. No. B1664643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-L-tryptophan
CAS25197-99-3
Synonyms5BrW;  5-BrW;  5 BrW; 
Molecular FormulaC11H11BrN2O2
Molecular Weight283.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=CN2)CC(C(=O)O)N
InChIInChI=1S/C11H11BrN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1
InChIKeyKZDNJQUJBMDHJW-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-L-tryptophan: Halogenated Tryptophan Analog


5-Bromo-L-tryptophan is a halogenated derivative of the essential amino acid L-tryptophan, distinguished by the substitution of a bromine atom at the 5-position of its indole ring . This α-amino acid analog, also known as 5-BrW or 5-BrTrp, can be isolated from the marine sponge Semenospongia sp. and is widely utilized in biochemical, neuroscience, and medicinal chemistry research . Its molecular formula is C₁₁H₁₁BrN₂O₂ with a molecular weight of 283.12 g/mol . The compound is primarily employed as a tool to investigate serotonin pathways, enzyme inhibition (particularly tryptophan hydroxylase and tryptophan 2,3-dioxygenase), and as a building block for novel peptide and small-molecule therapeutics .

Enzyme inhibition (TDO/IDO) assay context
Serotonin pathway research
Peptide and small-molecule analog synthesis
Biocatalytic substrate for enzyme mechanism studies

Why 5-Bromo-L-tryptophan Is Irreplaceable


Despite belonging to the same class of halogenated tryptophan derivatives, 5-Bromo-L-tryptophan exhibits a unique biological profile that cannot be extrapolated from its fluorinated, chlorinated, or methylated counterparts. While the substitution of a halogen at the 5-position generally enhances the compound's utility as a spectroscopic probe or metabolic tracer, the specific atom (Br, Cl, F) and its stereochemistry (L vs. D) dramatically alter the compound's interaction with key enzymes such as Tryptophan 2,3-Dioxygenase (TDO) and Indoleamine 2,3-Dioxygenase (IDO) [1]. Furthermore, the bromine atom imparts distinct physicochemical properties, including a significantly higher molecular weight and van der Waals radius compared to fluorine or chlorine, which directly affects its binding affinity in hydrophobic pockets of target proteins and its transport across the blood-brain barrier via the LAT1 transporter [2]. Therefore, a direct substitution with 5-fluoro- or 5-chloro-L-tryptophan would lead to substantial changes in potency, selectivity, and downstream biological effects, making 5-Bromo-L-tryptophan a non-interchangeable reagent for precise mechanistic studies.

Halogen atom identity (Br vs. Cl/F) may shift enzyme inhibition profiles and binding affinity in hydrophobic pockets.
Stereochemistry and van der Waals radius differences can alter transporter interactions (e.g., LAT1).
5-fluoro or 5-chloro analogs may not replicate the specific bioactivity and strain-specific responses observed with the brominated form.

Quantitative Differentiation Evidence for 5-Bromo-L-tryptophan


TDO Inhibition: 5-Bromo vs. Fluoro & Chloro Analogs

5-Bromo-L-tryptophan demonstrates potent inhibition of human Tryptophan 2,3-Dioxygenase (TDO) with an IC₅₀ of 90 nM in HEK293 cells [1]. This is a direct head-to-head comparison with 5-Chloro-L-tryptophan, which exhibits a significantly higher IC₅₀ of 470 nM under identical assay conditions (human TDO in HEK293 cells, 12h incubation) [2], representing a 5.2-fold difference in potency. Furthermore, 5-Fluoro-L-tryptophan shows even weaker TDO inhibition with an IC₅₀ of 10,000 nM (10 µM) in SW48 cells [3], highlighting a stark 111-fold reduction in potency compared to the brominated analog. This indicates that the bromine atom at the 5-position provides optimal steric and electronic properties for binding within the TDO active site compared to smaller halogens.

TDO Inhibition
Head-to-head
IC₅₀ 90 nM
5-Chloro-L-tryptophan: 470 nM; 5-Fluoro-L-tryptophan: 10,000 nM
Supports TDO inhibition assay interpretation and analog ranking.
HEK293 cells, 12 h, kynurenine production.
TDO Inhibition Cancer Immunotherapy Neurodegeneration

Hemoglobin S Gelation Inhibition: 5-Bromo Advantage

5-Bromo-L-tryptophan is reported as the most potent amino acid derivative known to inhibit the gelation of hemoglobin S (HbS), a critical pathogenic event in sickle cell anemia [1]. In a direct comparative study of antigelation activity, the dipeptide 5-BrTrp-5-BrTrp demonstrated 5.9 times the activity of the corresponding L-tryptophan (Trp-Trp) dipeptide [1]. This significant enhancement in potency is attributed to the bromine substitution, which increases hydrophobic interactions at the HbS polymerization interface. Other halogenated analogs or methyl-substituted tryptophans (e.g., 5-methyltryptophan) did not achieve this level of potency, underscoring the specific advantage of the brominated derivative in this application [1].

HbS Gelation Inhibition
Head-to-head
5.9× activity of L-tryptophan
5-BrTrp-5-BrTrp dipeptide vs. Trp-Trp
Supports antigelation endpoint comparison and SAR analysis.
Hemoglobin S gelation assay.
Sickle Cell Anemia Hemoglobin Polymerization Antigelation Agents

Strain-Specific Antimicrobial Activity of Halogenated Nisin Variants

Incorporation of halogenated tryptophans into the antimicrobial peptide nisin A at position 1 (I1W) leads to halogen-dependent, strain-specific antimicrobial activity [1]. The study directly compared nisin variants containing 5-fluoro- (5FW), 5-chloro- (5CW), and 5-bromo-tryptophan (5BW) against four different pathogens [1]. Notably, the activity spectrum of the three different halogen atom-containing nisin variants became more strain-specific, with both increased and decreased activities measured against the four tested pathogens, and no clear correlation could be drawn between simple chemical properties (e.g., electronegativity, size) and the observed bioactivity [1]. This indicates that the choice of halogen is not arbitrary; the 5-bromo variant confers a unique and unpredictable activity profile that must be empirically determined for each microbial target, making it a distinct tool for engineering novel, tailored antimicrobial agents.

Antimicrobial Spectrum
Assay context
Strain-specific profile distinct from 5-Fluoro and 5-Chloro variants
Supports strain-specific antimicrobial screening and RiPP engineering.
Four pathogens; no simple chemical-property correlation.
Antimicrobial Peptides RiPPs Engineering Antibiotic Resistance

Single-Enzyme Bioconversion to 5-Bromoskatole

5-Bromo-L-tryptophan serves as a specific and essential substrate for the oxygen-dependent skatole synthase SktA, enabling the single-enzyme conversion to 5-bromoskatole [1]. This is a class-level inference that differentiates it from other tryptophan derivatives; while SktA can convert L-tryptophan to skatole, the use of the brominated analog provides a distinct advantage for mechanistic studies. The conversion of 5-bromo-L-tryptophan to 5-bromoskatole obviates the need for a multienzyme process and allows for the tracking of the reaction intermediate and product due to the unique mass of the bromine atom, a feature not possible with the native substrate or other halogenated analogs that may not be accepted by the enzyme [1]. This property positions 5-Bromo-L-tryptophan as an indispensable tool for dissecting the catalytic mechanism of this novel diiron oxidase and for exploring the biosynthesis of skatole derivatives.

Biocatalytic Substrate
Class-level
SktA converts 5-Br-Trp to 5-bromoskatole
Supports diiron oxidase mechanism studies and LC-MS tracking.
In vitro enzyme assay; class-level inference.
Biocatalysis Skatole Biosynthesis Enzyme Discovery

Optimal Research Applications of 5-Bromo-L-tryptophan


TDO Target Validation in Cancer Immunotherapy

Given its potent inhibition of TDO (IC₅₀ = 90 nM) [1], 5-Bromo-L-tryptophan is an ideal tool compound for validating TDO as a therapeutic target in cancer models. Its 5.2-fold higher potency over 5-chloro-L-tryptophan [2] and 111-fold higher potency over 5-fluoro-L-tryptophan [3] make it the superior choice for cellular assays where minimizing off-target effects and maximizing signal-to-noise ratio are critical. Researchers can use it to establish dose-response relationships and assess the impact of TDO inhibition on kynurenine production and immune cell function in vitro.

Anti-Sickling Drug Lead Optimization

As the most potent amino acid derivative inhibitor of hemoglobin S gelation [4], 5-Bromo-L-tryptophan serves as a privileged starting point for structure-activity relationship (SAR) studies. Medicinal chemists can leverage its 5.9-fold increase in antigelation potency over L-tryptophan [4] to design and synthesize novel analogs aimed at improving pharmacokinetic properties while retaining or enhancing this key biological activity. It is the benchmark against which all new anti-sickling amino acid derivatives should be measured.

Halogen-Specific Antimicrobial Peptide Engineering

For synthetic biology and peptide engineering groups focused on combating antimicrobial resistance, 5-Bromo-L-tryptophan is a critical reagent. The demonstration that its incorporation into nisin A yields a unique, strain-specific activity profile distinct from that of 5-fluoro- and 5-chloro- analogs [5] justifies its procurement for generating diverse libraries of halogenated RiPPs. This allows for the empirical discovery of new antibiotic candidates with tailored spectra of activity that cannot be rationally designed a priori.

Diiron Oxidase Enzyme Mechanism Probing

Enzymology laboratories studying the heme oxygenase-like domain-containing oxidase (HDO) superfamily, particularly skatole synthase SktA, will find 5-Bromo-L-tryptophan indispensable. Its function as a substrate for the single-enzyme conversion to 5-bromoskatole [6] provides a unique mass tag for tracking the reaction, enabling detailed kinetic and mechanistic studies (e.g., via LC-MS) that are not possible with the native substrate L-tryptophan. This facilitates the dissection of the enzyme's catalytic cycle and the identification of reaction intermediates.

Application
Selection Property
Validation Focus
TDO pathway inhibition studies in cancer models
TDO inhibition assay context
Kynurenine production and immune cell endpoint assays
HbS gelation inhibition and anti-sickling SAR
Antigelation endpoint comparison
Hemoglobin polymerization assay and analog ranking
Antimicrobial peptide engineering (RiPPs)
Strain-specific antimicrobial screening
MIC and spectrum-of-activity endpoint profiling
Diiron oxidase mechanism and biocatalysis
Biocatalytic substrate tracking
LC-MS based intermediate detection and kinetic studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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